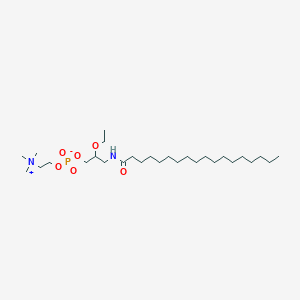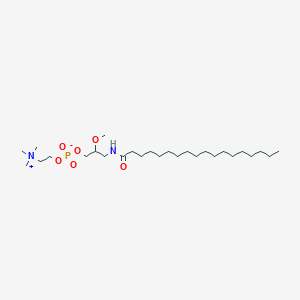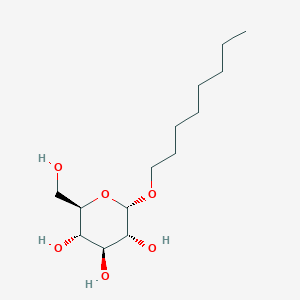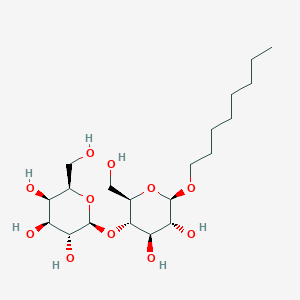
喹酸
科学研究应用
D-环丝氨酸在科学研究中有着广泛的应用:
作用机制
D-环丝氨酸通过抑制参与细菌细胞壁合成的两个关键酶发挥作用:L-丙氨酸消旋酶和D-丙氨酰丙氨酸合成酶 . 通过竞争性抑制这些酶,D-环丝氨酸阻止了D-丙氨酸的形成,而D-丙氨酸是细菌细胞壁中肽聚糖合成的必需物质 . 这会导致细胞壁减弱,最终导致细菌死亡 .
类似化合物:
环丝氨酸: D-环丝氨酸和L-环丝氨酸的消旋混合物,用作抗生素.
D-丙氨酸: 与D-环丝氨酸结构相似的氨基酸,参与细菌细胞壁的合成.
恶唑烷酮类: 一类也针对细菌细胞壁合成的人工合成的抗生素.
D-环丝氨酸的独特性: D-环丝氨酸的独特性在于它既是抗生素,又是N-甲基-D-天冬氨酸 (NMDA) 受体的甘氨酸结合位点的部分激动剂 . 这种特性使其不仅在治疗细菌感染方面具有价值,而且在探索其在神经精神疾病中的潜在治疗作用方面也具有价值 .
生化分析
Biochemical Properties
Quisqualic acid plays a significant role in biochemical reactions by acting as an agonist for various glutamate receptors. It interacts with AMPA, kainate, and group I metabotropic glutamate receptors, leading to excitatory neurotransmission. The interaction with these receptors causes an influx of calcium ions and subsequent neuronal depolarization . Quisqualic acid mimics the action of L-glutamic acid, a neurotransmitter in the central nervous system, and can induce excitotoxicity by overstimulating neurons .
Cellular Effects
Quisqualic acid has profound effects on various cell types and cellular processes. It influences cell function by activating glutamate receptors, leading to increased intracellular calcium levels and neuronal depolarization. This activation can result in excitotoxicity, causing neuronal damage and cell death . In addition, quisqualic acid can modulate cell signaling pathways, gene expression, and cellular metabolism by altering the activity of glutamate receptors .
Molecular Mechanism
The molecular mechanism of quisqualic acid involves its binding to glutamate receptors, specifically AMPA, kainate, and group I metabotropic glutamate receptors. Upon binding, quisqualic acid induces conformational changes in these receptors, leading to the opening of ion channels and an influx of calcium ions . This influx triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and neuronal depolarization . The excitotoxic effects of quisqualic acid are primarily due to its ability to overstimulate glutamate receptors, leading to neuronal damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quisqualic acid can vary over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to quisqualic acid in in vitro or in vivo studies has shown sustained excitotoxic effects, leading to progressive neuronal damage and cell death . The stability and degradation of quisqualic acid can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of quisqualic acid vary with different dosages in animal models. At low doses, quisqualic acid can induce mild excitatory effects, while higher doses can cause severe excitotoxicity and neuronal necrosis . Threshold effects have been observed, where a certain dosage is required to elicit significant excitotoxic effects. High doses of quisqualic acid can lead to toxic and adverse effects, including seizures and neuronal damage .
Metabolic Pathways
Quisqualic acid is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase . These enzymes play a role in the detoxification and elimination of quisqualic acid from the body. The metabolic pathways of quisqualic acid can influence its overall effects on metabolic flux and metabolite levels .
Transport and Distribution
Quisqualic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of quisqualic acid within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of quisqualic acid is primarily within the neuronal cells, where it exerts its excitotoxic effects. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of quisqualic acid within neurons is crucial for its activity and function .
准备方法
合成路线和反应条件: D-环丝氨酸可以通过保护-脱保护策略从D-丝氨酸合成 . 该过程包括将D-丝氨酸转化为相应的甲酯,然后环化形成异恶唑烷酮环。 该方法的总产率约为61%,获得的产品纯度很高(>99%) .
工业生产方法: D-环丝氨酸的工业生产通常采用兰花链霉菌或香荚兰链霉菌菌株发酵 . 然后对发酵液进行提取和纯化,以分离出纯形式的D-环丝氨酸 .
化学反应分析
反应类型: D-环丝氨酸会发生各种化学反应,包括:
还原: D-环丝氨酸的还原可以得到氨基醇.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用如氢化铝锂和硼氢化钠等还原剂.
取代: 通常使用卤代烷烃和酰氯等亲核试剂.
主要产物:
氧化: 恶唑烷酮衍生物.
还原: 氨基醇.
取代: 各种取代的异恶唑烷酮.
相似化合物的比较
Cycloserine: A racemic mixture of D- and L-cycloserine, used similarly as an antibiotic.
D-Alanine: An amino acid structurally similar to D-Cycloserine, involved in bacterial cell wall synthesis.
Oxazolidinones: A class of synthetic antibiotics that also target bacterial cell wall synthesis.
Uniqueness of D-Cycloserine: D-Cycloserine is unique due to its dual role as an antibiotic and a partial agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors . This property makes it valuable not only in treating bacterial infections but also in exploring its potential therapeutic effects in neuropsychiatric disorders .
属性
IUPAC Name |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896927 | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-07-1 | |
| Record name | Quisqualic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisqualic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisqualic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUISQUALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















